molecular formula C11H22N2O3 B1491971 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2098077-57-5

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1491971
CAS RN: 2098077-57-5
M. Wt: 230.3 g/mol
InChI Key: DEVWWRJLFNJINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, otherwise known as 3,4-Diethoxypyrrolidine (3,4-DEP), is a synthetic molecule used in a variety of scientific research applications. It is a cyclic amine with a pyrrolidine ring structure and is an analogue of the neurotransmitter dopamine. 3,4-DEP is used as a research tool to study the effects of dopamine on the body and to explore the effects of dopamine agonists and antagonists.

Scientific Research Applications

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is used in a variety of scientific research applications. It is used to study the effects of dopamine on the body and to explore the effects of dopamine agonists and antagonists. It is also used in the study of neurological disorders such as Parkinson's disease and schizophrenia. It has been used to study the effects of drugs and other compounds on the brain and to study the effects of drugs on behavior.

Mechanism Of Action

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one acts as an agonist of the dopamine receptor, meaning it binds to the receptor and activates it. This activation of the receptor causes a cascade of biochemical and physiological effects in the body, including increased dopamine levels in the brain.
Biochemical and Physiological Effects
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, resulting in increased alertness and focus. It has also been shown to increase dopamine levels in the reward system, resulting in increased pleasure and reward-seeking behavior. It has been shown to increase levels of the neurotransmitter serotonin, resulting in improved mood and decreased anxiety.

Advantages And Limitations For Lab Experiments

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively safe and has few side effects. However, it is important to note that 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is not approved for human consumption and should not be used in experiments involving humans.

Future Directions

The potential future directions for 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one research include: further exploration of the effects of dopamine agonists and antagonists on the brain; further exploration of the effects of drugs and other compounds on the brain; further exploration of the effects of drugs on behavior; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on neurological disorders such as Parkinson's disease and schizophrenia; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the reward system; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on mood and anxiety; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on memory and learning; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the immune system; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the endocrine system; further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the cardiovascular system; and further exploration of the effects of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one on the digestive system.

properties

IUPAC Name

1-(3,4-diethoxypyrrolidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-15-9-7-13(11(14)6-12-3)8-10(9)16-5-2/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVWWRJLFNJINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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